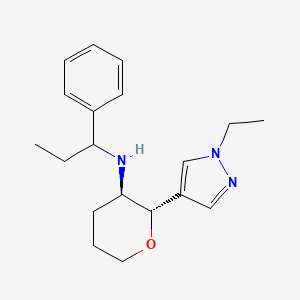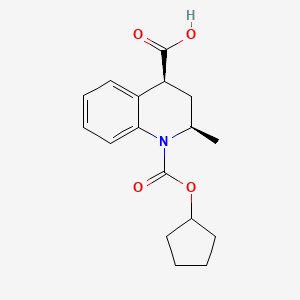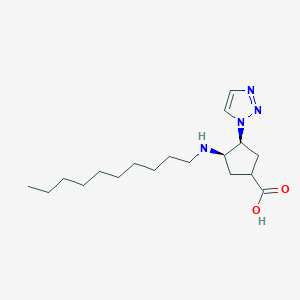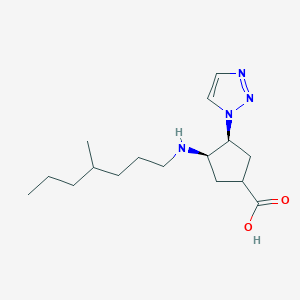![molecular formula C15H18FNO5 B7345560 (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7345560.png)
(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acid, also known as FMOC-L-3,4-diaminobutyric acid, is a non-proteinogenic amino acid that has been extensively studied for its potential applications in the field of drug design and development. This compound is a derivative of L-3,4-diaminobutyric acid, which is an important component of many bioactive peptides and proteins.
作用機序
The mechanism of action of (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acidiaminobutyric acid is not fully understood. However, it is believed to exert its biological effects by interacting with specific receptors or enzymes in the body. For example, this compound has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acidiaminobutyric acid has been shown to have a wide range of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have antimicrobial activity against a wide range of bacterial and fungal pathogens.
実験室実験の利点と制限
One of the main advantages of (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acidiaminobutyric acid is its versatility in the synthesis of peptides and proteins. This compound can be easily incorporated into peptide sequences using the SPPS method. However, one of the main limitations of this compound is its relatively high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acidiaminobutyric acid. One area of research is the development of new drugs based on this compound for the treatment of various diseases, such as cancer and neurological disorders. Another area of research is the study of the mechanism of action of this compound and its interactions with specific receptors or enzymes in the body. Finally, the synthesis of new derivatives of (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acidiaminobutyric acid with improved biological activity and lower cost is an area of ongoing research.
合成法
The synthesis of (2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acidiaminobutyric acid involves several steps, including the protection of the amino group, the introduction of the fluorine and methoxycarbonyl groups, and the deprotection of the amino group. The most commonly used method for the synthesis of this compound is the solid-phase peptide synthesis (SPPS) method, which involves the use of a resin-bound amino acid as a starting material and the stepwise addition of protected amino acids until the desired peptide sequence is obtained.
科学的研究の応用
(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acidiaminobutyric acid has been used extensively in scientific research for its potential applications in drug design and development. This compound has been shown to have a wide range of biological activities, including antimicrobial, antitumor, and antiviral activities. It has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(2S)-2-[(3-fluoro-5-methoxycarbonylbenzoyl)amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO5/c1-8(2)4-12(14(19)20)17-13(18)9-5-10(15(21)22-3)7-11(16)6-9/h5-8,12H,4H2,1-3H3,(H,17,18)(H,19,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPUFYZVRUXUQR-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC(=C1)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC(=CC(=C1)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-N-[(3S)-1-ethylpiperidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B7345477.png)
![1-[(2-bromo-6-fluoropyridin-3-yl)methyl]-3-[(2S)-1,1,1-trifluoropropan-2-yl]urea](/img/structure/B7345484.png)
![(1R)-1-[3-[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylpropan-1-amine](/img/structure/B7345487.png)

![[(3R)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone](/img/structure/B7345506.png)

![[(3S)-3-aminopyrrolidin-1-yl]-(5-methyl-3-phenyl-4H-1,2-oxazol-5-yl)methanone](/img/structure/B7345521.png)

![1-[(1R,3S)-3-aminocyclopentyl]-N-[(3-fluoro-4-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B7345546.png)

![tert-butyl (2S)-4-[1-(2-methoxyethyl)tetrazol-5-yl]-2-methylpiperazine-1-carboxylate](/img/structure/B7345557.png)
![2-[(3aR,7aS)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]quinoline](/img/structure/B7345570.png)
![2-[[(1R,5S)-5-azidocyclohex-3-ene-1-carbonyl]amino]benzoic acid](/img/structure/B7345572.png)
![2-[(3aR,7aS)-6-methyl-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridin-1-yl]-1,3-benzoxazole](/img/structure/B7345579.png)